Stereochemical Purity: Defined (2S,3R) Configuration as a Determinant of Chiral Recognition
The primary differentiation of the target compound lies in its absolute stereochemistry. It is the specific (2S,3R) diastereomer, in contrast to the (2S,3S) analog (CAS 647008-11-5) . While both share the molecular formula C14H20O4 and a precise mass of 252.1362, their differing spatial configurations lead to distinct optical rotation values, a critical parameter for identification and quality control. This stereochemical distinction is the foundational reason for selecting this compound over another diastereomer for any application involving a chiral environment, as shape complementarity to a target protein or a chiral stationary phase in chromatography is absolutely dependent on this defined configuration [1].
| Evidence Dimension | Absolute Configuration (Stereochemical Purity) |
|---|---|
| Target Compound Data | (2S,3R) stereochemistry |
| Comparator Or Baseline | (2S,3S) stereochemistry |
| Quantified Difference | Different absolute stereochemistry at the C3 position, leading to distinct optical rotation and biological interaction profiles [1]. |
| Conditions | Comparison of diastereomers; specific rotation is a fundamental physical property. |
Why This Matters
Procurement of the incorrect diastereomer guarantees failure in stereospecific applications like asymmetric catalysis or target binding assays, making stereochemical verification the single most important selection criterion.
- [1] Agrawal, Y. K., & Bhatt, H. G. (2011). Chirality - A New Era of Therapeutics. Journal of Pharmaceutical Science and Research, 3(5), 1246-1254. View Source
